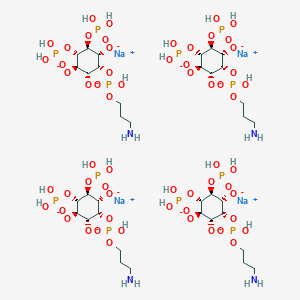

Miap-4,5-bis(phosphate) tetrasodium salt

Description

Properties

CAS No. |

145775-12-8 |

|---|---|

Molecular Formula |

C36H76N4Na4O60P12-8 |

Molecular Weight |

1988.6 g/mol |

IUPAC Name |

tetrasodium;(1R,2R,3R,4R,5S,6S)-3-[3-aminopropoxy(hydroxy)phosphoryl]oxy-5,6-diphosphonooxycyclohexane-1,2,4-triolate |

InChI |

InChI=1S/4C9H19NO15P3.4Na/c4*10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4*4-9H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q4*-3;4*+1/t4*4-,5-,6-,7-,8+,9+;;;;/m1111..../s1 |

InChI Key |

ZPXFBSFPSBUYIB-HSBQYEJYSA-N |

SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

MIAP-4,5-bis(phosphate) MIAP-4,5-bis(phosphate) tetrasodium salt myo-inositol 2-(3-aminopropyl hydrogen phosphate) 4,5-bisphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphosphonate Derivatives

Benzene-1,4-bis[aminomethylidene(bisphosphonic)] Acid Tetrasodium Salt ()

- Structure : Aromatic benzene core with two bisphosphonic acid groups.

- Applications : Inhibits osteoclast precursors (murine J774E macrophages) by inducing apoptosis (caspase-3 activation) and enhancing cytotoxicity of chemotherapeutics like doxorubicin .

- Efficacy : Demonstrated antiproliferative activity at micromolar concentrations, with enhanced effects when combined with cytostatics .

- Solubility : Requires conversion to tetrasodium salt for improved aqueous solubility .

Naphthalene-1,5-bis[aminomethylidene(bisphosphonic)] Acid Tetrasodium Salt ()

- Structure : Naphthyl ring with two bisphosphonic acid groups.

- Comparison : The naphthyl derivative shows marginally stronger pro-apoptotic activity compared to the phenyl analog, attributed to enhanced molecular interactions with cellular targets .

Hormone-Mimicking Bisphosphates

Fosfestrol Tetrasodium Salt (Stilbestrol Diphosphate Sodium) ()

- Structure : Diethylstilbestrol backbone with two phosphate groups and four sodium ions.

- Applications : Estrogenic agent used in prostate cancer therapy, leveraging phosphate groups to improve solubility and bioavailability .

- Efficacy : Acts as a prodrug, releasing active diethylstilbestrol upon enzymatic dephosphorylation .

- Key Difference : Unlike Miap-4,5-bis(phosphate), fosfestrol is a steroid derivative with hormone-mimicking activity rather than direct osteoclast inhibition .

Food and Industrial Emulsifiers

Tetrasodium Pyrophosphate (Na₄P₂O₇) ()

- Structure: Linear inorganic phosphate chain.

- Applications : Widely used in processed cheese to emulsify fats, improving sliceability and reducing meltability .

- Mechanism : Binds calcium ions in casein proteins, altering protein interactions and fat dispersion .

- Performance : Rapid emulsification compared to sodium citrate or sodium aluminum phosphate, producing firmer cheese textures .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings and Contradictions

- Bisphosphonates vs. Pyrophosphates : While bisphosphonates () target osteoclast apoptosis, tetrasodium pyrophosphate () indirectly affects bone metabolism via calcium chelation in food systems, highlighting divergent applications.

- Solubility Trade-offs : Tetrasodium salts of bisphosphonates () and fosfestrol () rely on sodium ions for solubility, whereas Na₄EDTA () achieves high solubility through carboxylate groups, emphasizing structural determinants of dissolution.

- Safety Profiles: Fosfestrol’s hormonal activity () contrasts with the non-hormonal, localized action of bisphosphonates (), underscoring the need for compound-specific toxicity assessments.

Q & A

Q. What are the recommended laboratory methods for synthesizing Miap-4,5-bis(phosphate) tetrasodium salt?

Synthesis typically involves controlled phosphorylation of the parent compound followed by sodium salt formation. For analogous tetrasodium phosphate salts (e.g., tetrasodium pyrophosphate), disodium phosphate precursors are heated to 450–500°C to induce molecular dehydration . Reaction conditions (temperature, pH, stoichiometry) must be optimized using techniques like titrimetric monitoring (e.g., acid-base titration for phosphate quantification) . Post-synthesis purification via recrystallization or ion-exchange chromatography ensures removal of unreacted precursors .

Q. How can researchers assess the purity and stability of Miap-4,5-bis(phosphate) tetrasodium salt?

Purity is validated using:

- UV-Vis spectroscopy (absorbance at phosphate-specific wavelengths, e.g., 820 nm for phosphomolybdate complexes) .

- HPLC-MS/MS for quantifying trace impurities (e.g., residual solvents or byproducts) . Stability studies involve accelerated degradation under varying pH (4–10), temperature (4–40°C), and humidity. Lyophilization is recommended for long-term storage at -20°C to prevent hydrolysis, as seen with NADPH tetrasodium salt .

Q. What are the primary applications of Miap-4,5-bis(phosphate) tetrasodium salt in biochemical assays?

The compound may act as a cofactor or substrate in enzymatic reactions, similar to NADPH tetrasodium salt, which donates electrons in reductase/dehydrogenase systems . Applications include:

- Metabolic pathway studies (e.g., pentose phosphate pathway analogs) .

- Oxidative stress assays (e.g., measuring antioxidant capacity via phosphate-coupled redox reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving Miap-4,5-bis(phosphate) tetrasodium salt?

Discrepancies may arise from:

- Buffer interference : Phosphate ions can chelate metal cofactors (e.g., Mg²⁺). Use non-chelating buffers (e.g., HEPES) and validate with inductively coupled plasma mass spectrometry (ICP-MS) for metal contamination .

- Enzyme source variability : Compare activity across isoforms (e.g., recombinant vs. tissue-extracted enzymes) and standardize units (e.g., µmol/min/mg protein) .

- Substrate purity : Confirm batch-to-batch consistency via NMR or elemental analysis .

Q. What advanced analytical techniques are suitable for studying biomolecular interactions with Miap-4,5-bis(phosphate) tetrasodium salt?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with high sensitivity .

- Solid-Phase Extraction (SPE) coupled with LC-MS/MS : Identifies adducts or degradation products in complex matrices (e.g., cell lysates) .

- X-ray crystallography : Resolves 3D structural interactions in enzyme-cofactor complexes, as demonstrated for NADPH-dependent enzymes .

Q. How should researchers design experiments to investigate the compound’s role in metabolic flux?

- Isotopic labeling : Use ³¹P or ¹³C-labeled Miap-4,5-bis(phosphate) to track incorporation into metabolic intermediates via NMR or mass spectrometry .

- Knockout/knockdown models : Compare wild-type vs. enzyme-deficient cells to isolate pathways dependent on the compound .

- Dose-response assays : Establish kinetic parameters (Km, Vmax) using Michaelis-Menten plots under controlled O₂ and pH conditions .

Methodological Considerations

Q. What protocols ensure reproducibility in phosphate quantification assays using this compound?

- Colorimetric assays : Adapt the phosphomolybdate method (e.g., Folin-Ciocalteu reagent) with strict calibration against Na₂HPO₄ standards .

- Enzymatic coupling : Pair with phosphatase enzymes to release inorganic phosphate, measured via malachite green detection .

Q. How can researchers mitigate hydrolysis of Miap-4,5-bis(phosphate) tetrasodium salt in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.